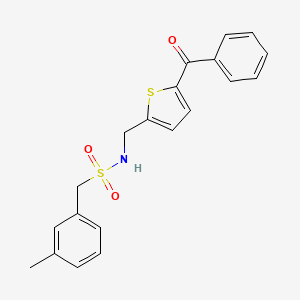

![molecular formula C8H3ClF5N3 B2491732 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477871-29-7](/img/structure/B2491732.png)

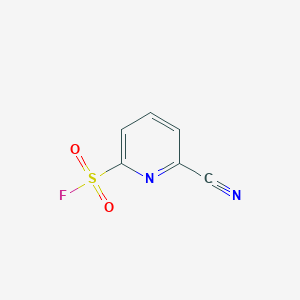

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

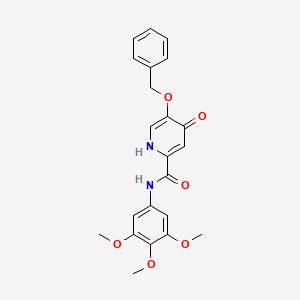

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a compound belonging to the triazolopyridine class, known for its varied chemical and physical properties, which contribute to its potential utility in various fields of chemistry and materials science. This chemical entity, characterized by the presence of both triazolo and pyridine rings along with chloro, difluoro, and trifluoromethyl groups, has attracted attention for its synthesis methods, molecular structure, chemical reactions, and unique properties.

Synthesis Analysis

The synthesis of this compound and its derivatives primarily involves multi-step reactions under specific conditions. A notable method includes the microwave-assisted one-pot synthesis, where 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate serve as starting materials, leading to the formation of substituted triazolopyridines with trifluoromethyl moieties (Yang et al., 2015). Another approach involves palladium-catalyzed monoarylation of hydrazides for synthesizing various triazolopyridine analogues (Reichelt et al., 2010).

Molecular Structure Analysis

Detailed structural analyses have been conducted using techniques such as X-ray diffraction, NMR, and FTIR, providing insights into the crystal and molecular structure. For instance, a study on the crystal structure of a related triazolopyridine derivative highlights the molecular arrangements and interactions, including π-π stacking and C-H...X (X = F, Cl) interactions, which play a significant role in determining the compound's stability and properties (de Souza et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel derivatives of 1,2,4-Triazolo[4,3-a]Pyridine, including those containing the trifluoromethyl moiety, have been synthesized using methods like microwave irradiation, facilitating the study of their chemical structures through NMR, MS, and elemental analysis (Yang et al., 2015).

- X-ray diffraction analysis has been employed to determine the crystal structure of novel 1,2,4- Triazolo[4,3-a]Pyridine compounds, aiding in the understanding of their molecular configurations (Wang et al., 2018).

Biological Activity

- Certain derivatives of 1,2,4-Triazolo[4,3-a]pyridine, particularly those with sulfone groups, have demonstrated notable antifungal and insecticidal activities, as seen in compounds like 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Xu et al., 2017).

- Herbicidal activity has been observed in certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are effective on a broad spectrum of vegetation at low application rates (Moran, 2003).

Methodological Advances

- The development of efficient synthesis methods for [1,2,4]Triazolo[4,3-a]pyridines, such as those catalyzed by palladium, has been instrumental in producing various analogues with diverse substituents (Reichelt et al., 2010).

- Microwave-assisted synthesis methods for 1,2,4-triazolo[4,3-a]pyridine derivatives have shown to offer advantages like high yields and environmental friendliness (Zhang et al., 2015).

Eigenschaften

IUPAC Name |

3-[chloro(difluoro)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF5N3/c9-7(10,11)6-16-15-5-4(8(12,13)14)2-1-3-17(5)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJYSPAGHNGIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

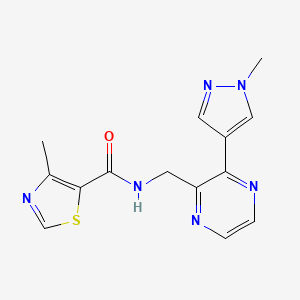

![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

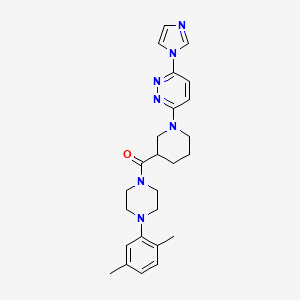

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

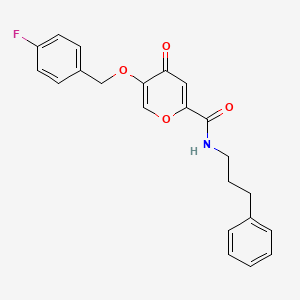

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)